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Compound of Interest

Compound Name:
2,3-Dibromo-5-

(trifluoromethyl)pyridine

Cat. No.: B1331580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,3-Dibromo-5-(trifluoromethyl)pyridine is limited in

publicly available literature. The information presented in this guide is substantially based on

data from structurally analogous compounds and established principles of organic chemistry.

All quantitative data presented should be considered as estimations and require experimental

validation.

Introduction
2,3-Dibromo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant

interest in medicinal chemistry and materials science. The presence of two bromine atoms at

the 2- and 3-positions, combined with a potent electron-withdrawing trifluoromethyl group at the

5-position, imparts unique electronic properties and versatile reactivity to the pyridine core. This

makes it a valuable synthetic intermediate for the construction of complex molecular

architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The

strategic placement of the bromine atoms allows for selective functionalization through various

cross-coupling reactions, offering a pathway to a diverse range of substituted pyridine

scaffolds.
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Precise experimental data for the physicochemical properties of 2,3-Dibromo-5-
(trifluoromethyl)pyridine are not readily available. The following table summarizes estimated

values based on structurally related compounds such as 2-bromo-5-(trifluoromethyl)pyridine

and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Property Estimated Value
Source/Basis for
Estimation

Molecular Formula C₆H₂Br₂F₃N -

Molecular Weight 304.89 g/mol -

Appearance Colorless to pale yellow solid
Analogy to similar halogenated

pyridines.

Melting Point 45-55 °C

Estimated based on 2-bromo-

5-(trifluoromethyl)pyridine (44-

48 °C).[1]

Boiling Point > 200 °C at 760 mmHg

General trend for

dihalogenated aromatic

compounds.

Solubility

Soluble in common organic

solvents (e.g., THF, Dioxane,

Toluene); Insoluble in water.

General solubility of similar

organic halides.

CAS Number
Not assigned or not found in

major databases.
-

Synthesis
A plausible synthetic route to 2,3-Dibromo-5-(trifluoromethyl)pyridine would involve the

bromination of a suitable pyridine precursor. One common method for the synthesis of

halogenated pyridines is through a Sandmeyer-type reaction from an amino-substituted

pyridine.

2-Amino-3-bromo-5-(trifluoromethyl)pyridine Diazonium Salt Intermediate
NaNO₂, HBr, 0-5 °C

2,3-Dibromo-5-(trifluoromethyl)pyridineCuBr, HBr
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Caption: Proposed synthetic pathway for 2,3-Dibromo-5-(trifluoromethyl)pyridine.

General Experimental Protocol for Synthesis
Materials:

2-Amino-3-bromo-5-(trifluoromethyl)pyridine

Sodium nitrite (NaNO₂)

Hydrobromic acid (HBr, 48%)

Copper(I) bromide (CuBr)

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine in aqueous HBr is cooled to 0-5 °C

in an ice bath.

A solution of sodium nitrite in water is added dropwise to the pyridine solution while

maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30

minutes at this temperature to ensure complete diazotization.

In a separate flask, a solution of copper(I) bromide in HBr is prepared.

The cold diazonium salt solution is slowly added to the CuBr solution. The reaction mixture is

then allowed to warm to room temperature and stirred for several hours, or until gas

evolution ceases.
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The reaction mixture is extracted with diethyl ether. The combined organic layers are washed

with saturated sodium bicarbonate solution and brine.

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under

reduced pressure to yield the crude product.

The crude 2,3-Dibromo-5-(trifluoromethyl)pyridine can be purified by column

chromatography on silica gel.

Reactivity and Key Reactions
The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited

for selective functionalization. The C-2 position is generally more susceptible to nucleophilic

attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the

electronic influence of the ring nitrogen. The strong electron-withdrawing trifluoromethyl group

at the 5-position further deactivates the ring towards electrophilic substitution but enhances its

reactivity towards nucleophiles and in cross-coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the

case of 2,3-Dibromo-5-(trifluoromethyl)pyridine, regioselective coupling is expected to occur

preferentially at the more reactive C-2 position.

2,3-Dibromo-5-(trifluoromethyl)pyridine

2-Aryl/Vinyl-3-bromo-5-(trifluoromethyl)pyridine

Pd(0) Catalyst

Oxidative
Addition

R-B(OH)₂ Transmetalation

Reductive
Elimination

Base (e.g., K₂CO₃, Cs₂CO₃)
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Caption: General scheme for the Suzuki-Miyaura coupling of 2,3-Dibromo-5-
(trifluoromethyl)pyridine.
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Materials:

2,3-Dibromo-5-(trifluoromethyl)pyridine

Aryl or vinyl boronic acid (1.1-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

Anhydrous solvent (e.g., Dioxane, Toluene, DME)

Procedure:

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2,3-Dibromo-5-
(trifluoromethyl)pyridine, the boronic acid, palladium catalyst, and base.

Add the anhydrous solvent and degas the mixture.

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and

wash with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to

the Suzuki coupling, selective mono-amination is anticipated at the C-2 position.
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2,3-Dibromo-5-(trifluoromethyl)pyridine
2-(R¹R²N)-3-bromo-5-(trifluoromethyl)pyridine
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Caption: General scheme for the Buchwald-Hartwig amination of 2,3-Dibromo-5-
(trifluoromethyl)pyridine.

Materials:

2,3-Dibromo-5-(trifluoromethyl)pyridine

Primary or secondary amine (1.1-1.5 equivalents)

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equivalents)

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base

to a dry reaction vessel.

Add the 2,3-Dibromo-5-(trifluoromethyl)pyridine and the amine.
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Add the anhydrous solvent and seal the vessel.

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of

celite.

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

Purify the product by column chromatography.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl

halide and a terminal alkyne. Regioselective coupling at the C-2 position is expected.

2,3-Dibromo-5-(trifluoromethyl)pyridine

2-(R-C≡C)-3-bromo-5-(trifluoromethyl)pyridine
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Caption: General scheme for the Sonogashira coupling of 2,3-Dibromo-5-
(trifluoromethyl)pyridine.

Materials:

2,3-Dibromo-5-(trifluoromethyl)pyridine

Terminal alkyne (1.1-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
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Copper(I) iodide (CuI) (2-10 mol%)

Amine base (e.g., Triethylamine, Diisopropylamine)

Anhydrous solvent (e.g., THF, DMF)

Procedure:

To a dry flask under an inert atmosphere, add 2,3-Dibromo-5-(trifluoromethyl)pyridine, the

palladium catalyst, and CuI.

Add the anhydrous solvent and the amine base, followed by the terminal alkyne.

Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC

or GC-MS.

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous

ammonium chloride and brine.

Dry the organic layer, filter, and concentrate.

Purify the product by column chromatography.

Spectroscopic Data of Analogous Compounds
Direct spectroscopic data for 2,3-Dibromo-5-(trifluoromethyl)pyridine is not readily available.

The following tables provide ¹H and ¹³C NMR data for structurally similar compounds to serve

as a reference.

¹H NMR Data of Related Pyridines
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2-Bromo-5-

(trifluoromethyl)pyridine
CDCl₃

8.68 (s, 1H), 7.95 (d, J = 8.4

Hz, 1H), 7.65 (d, J = 8.4 Hz,

1H)

2,3-Dichloro-5-

(trifluoromethyl)pyridine
CDCl₃ 8.45 (s, 1H), 7.95 (s, 1H)

¹³C NMR Data of Related Pyridines
Compound Solvent Chemical Shifts (δ, ppm)

2-Bromo-5-

(trifluoromethyl)pyridine
CDCl₃

151.7, 142.1, 139.5, 127.0 (q,

J = 3.9 Hz), 123.5 (q, J = 33.5

Hz), 122.9 (q, J = 272.5 Hz)

2,3-Dichloro-5-

(trifluoromethyl)pyridine
CDCl₃

150.1, 147.9, 137.2, 131.9 (q,

J = 4.3 Hz), 124.2 (q, J = 34.0

Hz), 122.1 (q, J = 273.1 Hz)

Safety and Handling
Halogenated pyridines and trifluoromethylated compounds should be handled with care in a

well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn at all times. For specific safety information, it is

advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds.

Conclusion
2,3-Dibromo-5-(trifluoromethyl)pyridine is a promising building block for the synthesis of a

wide array of functionalized pyridine derivatives. Its predicted reactivity, particularly the

potential for regioselective cross-coupling reactions, makes it a valuable tool for researchers in

drug discovery and materials science. While direct experimental data is scarce, the known

chemistry of analogous compounds provides a strong foundation for its synthetic utility. Further
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experimental investigation is necessary to fully elucidate its chemical properties and expand its

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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